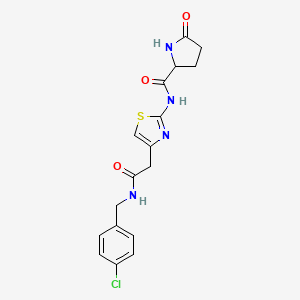

N-(4-(2-((4-clorobencil)amino)-2-oxoethyl)tiazol-2-il)-5-oxopirrolidina-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their pharmacological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar thiazole derivatives have been synthesized and their molecular structures confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Molecular Structure Analysis

The molecular structure of similar thiazole derivatives was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Aplicaciones Científicas De Investigación

Agentes Antimicrobianos

Este compuesto ha demostrado potencial como agente antimicrobiano. El anillo de tiazol en su estructura es conocido por su capacidad para inhibir el crecimiento de varias especies bacterianas y fúngicas. La investigación indica que los derivados del tiazol pueden interrumpir la biosíntesis de lípidos bacterianos, haciéndolos efectivos contra bacterias Gram-positivas y Gram-negativas .

Agentes Anticancerígenos

La estructura del compuesto sugiere que podría ser efectivo en terapias contra el cáncer. Los derivados del tiazol se han estudiado por su capacidad para inhibir la proliferación de células cancerosas. Específicamente, compuestos similares a este han demostrado actividad contra líneas celulares de cáncer de mama al interferir con el crecimiento celular e inducir la apoptosis .

Agentes Antiinflamatorios

Los compuestos basados en tiazol también se exploran por sus propiedades antiinflamatorias. La presencia del anillo de tiazol puede ayudar a reducir la inflamación al inhibir la producción de citoquinas proinflamatorias. Esto hace que el compuesto sea un candidato potencial para el tratamiento de enfermedades inflamatorias .

Agentes Antioxidantes

El compuesto también puede servir como antioxidante. Se ha encontrado que los derivados del tiazol eliminan los radicales libres, protegiendo así a las células del estrés oxidativo. Esta propiedad es crucial para prevenir el daño celular y el envejecimiento, y para tratar enfermedades causadas por el estrés oxidativo .

Agentes Antivirales

La investigación sobre los derivados del tiazol ha mostrado promesa en aplicaciones antivirales. Estos compuestos pueden inhibir la replicación viral al dirigirse a enzimas virales o interferir con la entrada del virus en las células huésped. Esto los convierte en candidatos potenciales para el desarrollo de tratamientos contra infecciones virales .

Inhibidores Enzimáticos

El compuesto puede actuar como un inhibidor enzimático, particularmente dirigido a enzimas involucradas en varias vías metabólicas. Los derivados del tiazol se han estudiado por su capacidad para inhibir enzimas como las quinasas, que juegan un papel en la señalización celular y la progresión del cáncer .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit promising antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

Similar compounds have been found to inhibit cyclooxygenases (cox-1, cox-2) enzymes . The capability of these compounds to inhibit these enzymes was determined by measuring their peroxidase activity using a colorimetric enzyme immune assay kit .

Biochemical Pathways

Similar compounds have been found to inhibit the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Result of Action

Similar compounds have been found to have promising antimicrobial activity and were found to be active against breast cancer cell line .

Análisis Bioquímico

Biochemical Properties

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antiproliferative activities, making it a potential candidate for the development of new antimicrobial and anticancer agents . The compound interacts with bacterial lipids, inhibiting their biosynthesis and thereby exerting its antimicrobial effects. Additionally, it has been found to interact with estrogen receptor-positive human breast adenocarcinoma cancer cell lines, inhibiting their proliferation .

Cellular Effects

The effects of N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . The compound’s impact on cell signaling pathways includes the inhibition of key enzymes involved in cell cycle regulation and apoptosis, leading to altered gene expression and metabolic changes.

Molecular Mechanism

The molecular mechanism of action of N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide involves its binding interactions with specific biomolecules. The compound has been shown to bind to bacterial lipid biosynthesis enzymes, inhibiting their activity and preventing the formation of essential lipids . In cancer cells, it binds to estrogen receptors, blocking their activity and inhibiting cell proliferation . Additionally, the compound’s structure allows it to interact with various proteins involved in cell cycle regulation, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its antimicrobial and antiproliferative activities . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antiproliferative activities without causing adverse effects . At higher doses, toxic effects have been observed, including damage to healthy tissues and organs . Threshold effects have been identified, indicating the optimal dosage range for achieving therapeutic benefits while minimizing toxicity. These findings highlight the importance of dosage optimization in the development of this compound as a potential therapeutic agent.

Metabolic Pathways

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its antimicrobial and antiproliferative activities . Additionally, the compound’s interaction with metabolic enzymes affects metabolic flux and metabolite levels, influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its affinity for specific binding proteins, which determine its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide plays a crucial role in its activity and function. The compound is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, and other organelles influences its interactions with biomolecules and its overall efficacy. The compound’s ability to target specific subcellular locations enhances its therapeutic potential by ensuring precise delivery to the sites of action.

Propiedades

IUPAC Name |

N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3S/c18-11-3-1-10(2-4-11)8-19-15(24)7-12-9-26-17(20-12)22-16(25)13-5-6-14(23)21-13/h1-4,9,13H,5-8H2,(H,19,24)(H,21,23)(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKVJJVTTSXBSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2535309.png)

![Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate](/img/structure/B2535312.png)

![4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2535314.png)

![6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether](/img/structure/B2535317.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2535318.png)

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2535319.png)

![1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B2535321.png)

![Methyl 6-[2-[methyl(prop-2-enoyl)amino]acetyl]-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2535322.png)

![6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2535323.png)

![2-Chloro-1-[3-(dimethylamino)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]propan-1-one](/img/structure/B2535328.png)